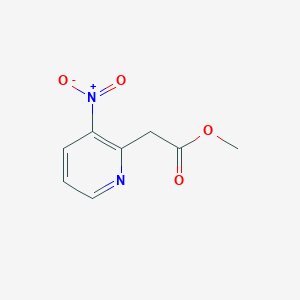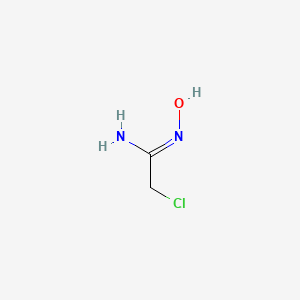
Methyl 2-(3-nitropyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(3-nitropyridin-2-yl)acetate” is a chemical compound with the molecular formula C8H8N2O4 . It is also known as "methyl (3-nitro-4-pyridinyl)acetate" .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including “this compound”, involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . Another method involves the hydrazinolysis of 4-methyl-5-nitropyridin-2(1H)-one .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 196.16 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Nitropyridines serve as versatile intermediates in organic synthesis, with applications in the development of pharmacologically active compounds. For example, Abdel-Wahab et al. (2008) synthesized a range of compounds starting from a similar nitropyridine derivative, which showed good antihypertensive α-blocking activity with low toxicity, indicating potential applications in medicinal chemistry (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Chemical Biology and Neurological Studies
In chemical biology, nitropyridine derivatives have been utilized as probes to study biological interactions. Zhang, Tomizawa, and Casida (2004) synthesized 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran to investigate the interaction between Drosophila nicotinic acetylcholine receptors and neonicotinoids, demonstrating their utility in understanding receptor-ligand interactions and potentially guiding insecticide development (Zhang, Tomizawa, & Casida, 2004).
Materials Science and Nonlinear Optics
Nitropyridines have been incorporated into materials with specific optical properties. Pécaut, Lévy, and Masse (1993) synthesized 2-amino-5-nitropyridinium halides, which formed structures favorable for efficient quadratic non-linear optical properties, indicating their potential in developing optical materials (Pécaut, Lévy, & Masse, 1993).
Catalysis and Green Chemistry
In the context of green chemistry and catalysis, nitropyridines have been utilized as substrates in catalytic reactions. Anderson, Jones, and Vicic (2004) explored the catalytic cross-coupling of alkyl electrophiles using a NiI organometallic complex, demonstrating the potential of nitropyridine derivatives in facilitating environmentally friendly chemical transformations (Anderson, Jones, & Vicic, 2004).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Nitropyridine derivatives have been found to interact with multiple receptors
Mode of Action
Nitropyridines generally undergo reactions with N2O5 in an organic solvent to give the N-nitropyridinium ion .
Biochemical Pathways
Nitropyridine derivatives are known to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Nitropyridine derivatives are known to have diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
Propiedades
IUPAC Name |
methyl 2-(3-nitropyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-6-7(10(12)13)3-2-4-9-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNDZLQIDQZLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2859665.png)


![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)

![N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2859673.png)
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)


![1-(4-Bromophenyl)-2-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2859683.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2859685.png)
